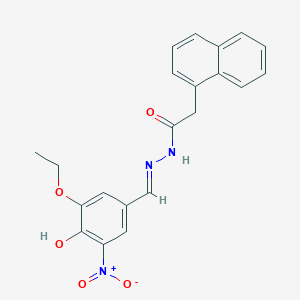
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide, also known as ENA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ENA is a hydrazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for use in lab experiments. N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to exhibit a range of biological activities, making it a versatile tool for investigating various biological processes. However, N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide also has some limitations for use in lab experiments. N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide. One potential direction is the development of N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide-based drugs for the treatment of inflammatory diseases and cancer. N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to exhibit anti-inflammatory and antitumor activities, making it a promising candidate for drug development. Another potential direction is the investigation of the molecular mechanisms underlying the biological effects of N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide. N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to modulate various signaling pathways, but the precise mechanisms of action are not fully understood. Finally, further studies are needed to determine the safety and toxicity of N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide, particularly in vivo.
Méthodes De Synthèse
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide can be synthesized through a multistep reaction process that involves the condensation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde and 2-(1-naphthyl)acetic acid hydrazide. The resulting product is then purified through recrystallization to obtain pure N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide.
Applications De Recherche Scientifique
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-29-19-11-14(10-18(21(19)26)24(27)28)13-22-23-20(25)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,13,26H,2,12H2,1H3,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNOUEAYAPZQFX-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6033682.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6033688.png)
![4,4'-methylenebis[6-(2-phenylethyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a][1,3,5]triazine]](/img/structure/B6033704.png)
![2-(2-chloro-4-fluorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6033707.png)
![2-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B6033720.png)

![methyl 2-[({2-[2-(2-chloro-4-fluorophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6033728.png)
![3-(1-isonicotinoyl-3-piperidinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6033744.png)
![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)

![4-(2,3-dimethylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6033769.png)
![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6033797.png)